molecular formula C18H17ClN2O6S B11251103 methyl 2-chloro-5-({[4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate

methyl 2-chloro-5-({[4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate

Cat. No.: B11251103
M. Wt: 424.9 g/mol
InChI Key: HMEIZSGYLMAYPT-UHFFFAOYSA-N
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Description

METHYL 2-CHLORO-5-(4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a benzoate group, a chlorinated benzene ring, and a methanesulfonyl group attached to a dihydrobenzoxazine moiety.

Preparation Methods

The synthesis of METHYL 2-CHLORO-5-(4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO)BENZOATE typically involves multiple steps. One common method includes the reaction of 2,4-dinitrochlorobenzene with trifluoroethanol to form 2,4-dinitrochlorobenzene trifluoroethanol ether. This intermediate is then reacted with methanesulfonyl chloride to produce the desired compound .

Chemical Reactions Analysis

METHYL 2-CHLORO-5-(4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO)BENZOATE undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

METHYL 2-CHLORO-5-(4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-CHLORO-5-(4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to METHYL 2-CHLORO-5-(4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO)BENZOATE include other benzoate derivatives and compounds with methanesulfonyl groups. These compounds share some chemical properties but differ in their specific structures and reactivity. The uniqueness of METHYL 2-CHLORO-5-(4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO)BENZOATE lies in its combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C18H17ClN2O6S

Molecular Weight

424.9 g/mol

IUPAC Name

methyl 2-chloro-5-[(4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carbonyl)amino]benzoate

InChI

InChI=1S/C18H17ClN2O6S/c1-26-18(23)12-9-11(7-8-13(12)19)20-17(22)16-10-21(28(2,24)25)14-5-3-4-6-15(14)27-16/h3-9,16H,10H2,1-2H3,(H,20,22)

InChI Key

HMEIZSGYLMAYPT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C)Cl

Origin of Product

United States

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